2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate
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Overview
Description
2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is a complex organic compound that features a bromobenzyl group, a chlorobenzoyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE typically involves multiple steps, starting with the preparation of the individual components:
2-Bromobenzyl bromide: This can be synthesized by brominating toluene in the presence of a catalyst such as iron powder and using bromine as the brominating agent.
4-Chlorobenzoyl chloride: This is prepared by reacting 4-chlorobenzoic acid with thionyl chloride.
Indole derivatives: The indole moiety can be synthesized through Fischer indole synthesis or other methods depending on the specific substituents required.
These components are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE can undergo various chemical reactions, including:
Substitution reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The indole moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromobenzyl group can lead to the formation of various substituted benzyl derivatives.
Scientific Research Applications
2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE involves its interaction with specific molecular targets. For instance, the indole moiety can interact with enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoyl chloride: Shares the bromobenzyl group but lacks the indole moiety.
4-Chlorobenzoyl chloride: Contains the chlorobenzoyl group but does not have the bromobenzyl or indole components.
Indole derivatives: Various indole derivatives with different substituents can be compared based on their structural and functional properties.
Uniqueness
2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is unique due to its combination of bromobenzyl, chlorobenzoyl, and indole groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H21BrClNO4 |
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Molecular Weight |
526.8 g/mol |
IUPAC Name |
(2-bromophenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C26H21BrClNO4/c1-16-21(14-25(30)33-15-18-5-3-4-6-23(18)27)22-13-20(32-2)11-12-24(22)29(16)26(31)17-7-9-19(28)10-8-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
QESPOSJCPCRGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC4=CC=CC=C4Br |
Origin of Product |
United States |
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